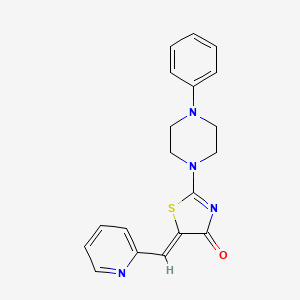
(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenylpiperazine moiety, and a pyridylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-pyridinecarboxaldehyde with 4-phenylpiperazine in the presence of a thiazole precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthyl-(2-pyridylmethylene)amine: This compound shares the pyridylmethylene group and is used in similar applications.
Thiazole derivatives: Other thiazole derivatives with different substituents may have similar chemical properties and applications.
Uniqueness
2-(4-Phenylpiperazino)-5-(2-pyridylmethylene)-1,3-thiazol-4-one is unique due to the combination of its phenylpiperazine and pyridylmethylene groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H18N4OS |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5Z)-2-(4-phenylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H18N4OS/c24-18-17(14-15-6-4-5-9-20-15)25-19(21-18)23-12-10-22(11-13-23)16-7-2-1-3-8-16/h1-9,14H,10-13H2/b17-14- |
InChI-Schlüssel |
IUSGGACHPVGPFC-VKAVYKQESA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=CC=N4)/S3 |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=CC=N4)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10884199.png)
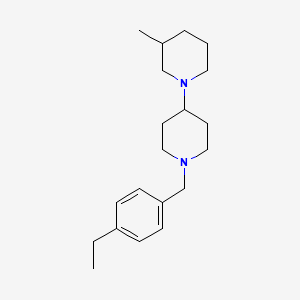
-yl)methanone](/img/structure/B10884213.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]azepane](/img/structure/B10884238.png)
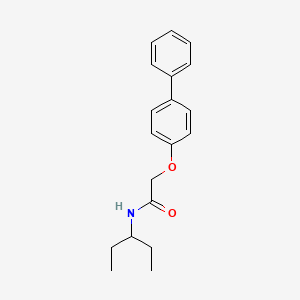
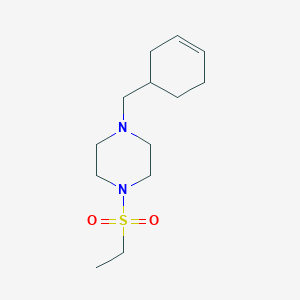
![(4-Benzylpiperidin-1-yl)[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884248.png)
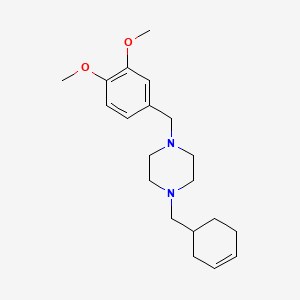
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884255.png)
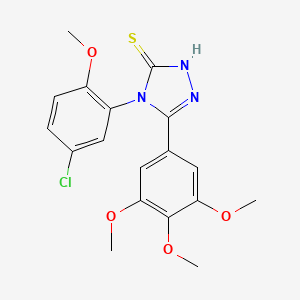
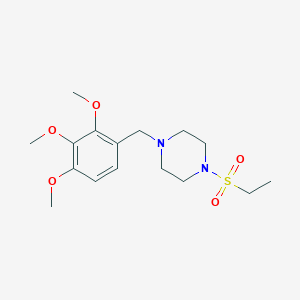
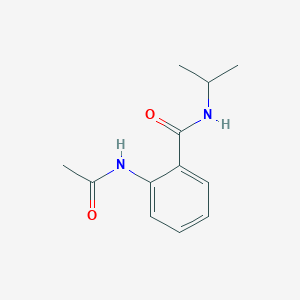
![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
